molecular formula C10H12O2 B15420871 1,4-Bis[(prop-2-yn-1-yl)oxy]but-2-ene CAS No. 116938-77-3

1,4-Bis[(prop-2-yn-1-yl)oxy]but-2-ene

Cat. No.: B15420871
CAS No.: 116938-77-3
M. Wt: 164.20 g/mol
InChI Key: JSDKXFJLIMCEKT-UHFFFAOYSA-N
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Description

1,4-Bis[(prop-2-yn-1-yl)oxy]but-2-ene is a specialty organic compound of interest in chemical synthesis and materials science research. While specific studies on this exact molecule are limited, its structure offers significant potential for application-driven studies. The molecule features a central but-2-ene core, which can exist in cis or trans isomeric forms, influencing the compound's physical properties and reactivity . The terminal alkyne (prop-2-yn-1-yl) groups are highly versatile functional handles. A closely related compound, 1,4-bis(prop-2-enoxy)but-2-ene, which features allyl ether groups instead of propargyl ethers, has been documented in synthetic chemistry literature . The replacement of alkenes with alkynes in this structure significantly alters its reactivity profile, particularly in reactions like metal-catalyzed cycloadditions (e.g., Cu-catalyzed Azide-Alkyne Cycloaddition) and other coupling reactions. This makes this compound a valuable bifunctional monomer for developing novel polymer networks, dendrimers, and other advanced macromolecular architectures. Researchers can utilize this compound to create cross-linked polymers with tailored properties for applications such as photoresists, specialty sorbents, or composite materials . As a chemical building block, its utility is derived from the ability to independently modify the core and the reactive chain ends. This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

116938-77-3

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

1,4-bis(prop-2-ynoxy)but-2-ene

InChI

InChI=1S/C10H12O2/c1-3-7-11-9-5-6-10-12-8-4-2/h1-2,5-6H,7-10H2

InChI Key

JSDKXFJLIMCEKT-UHFFFAOYSA-N

Canonical SMILES

C#CCOCC=CCOCC#C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs of 1,4-Bis[(prop-2-yn-1-yl)oxy]but-2-ene include:

Compound Name Substituents Molecular Formula Key Functional Features
This compound Propargyl ethers C₁₀H₁₀O₂ Terminal alkynes, conjugated diene
cis-1,4-Dibenzyloxy-2-butene Benzyl ethers C₁₈H₁₈O₂ Aromatic rings, electron-rich ether linkages
(Z)-1,4-Bis(methylsulfonyl)but-2-ene Methylsulfonyl groups C₆H₁₀O₄S₂ Strong electron-withdrawing sulfonyl groups
1,4-Diallyloxy-2-butene Allyl ethers C₁₀H₁₄O₂ Allylic double bonds, moderate reactivity
(Z)-1,4-Bis((tetrahydro-2H-pyran-3-yl)oxy)but-2-ene Cyclic ether substituents C₁₄H₂₂O₄ Bulky silyl-protected groups, stereochemical complexity

Key Observations:

  • Electronic Effects: Propargyl and sulfonyl groups () enhance electrophilicity, while benzyl and allyl ethers () donate electron density via resonance.
  • Steric Hindrance: Bulky substituents (e.g., tetrahydro-2H-pyran-3-yl ) reduce reactivity in sterically demanding reactions compared to linear propargyl groups.

Spectroscopic Data Comparison

Compound IR (ν, cm⁻¹) ¹H NMR (δ, ppm) Key Signals
This compound 3300 (C≡C-H), 2110 (C≡C) 4.5–4.7 (m, OCH₂), 5.8–6.1 (m, CH=CH)
cis-1,4-Dibenzyloxy-2-butene 1100 (C-O), 3050 (Ar C-H) 7.3–7.5 (m, Ar-H), 4.6 (s, OCH₂)
(Z)-1,4-Bis(methylsulfonyl)but-2-ene 1020 (SO₂), 3323 (-OH) 2.04 (s, CH₃SO₂), 5.7–5.8 (m, CH=CH)
1,4-Diallyloxy-2-butene 1640 (C=C), 990 (allyl C-H) 5.2–5.4 (m, CH₂=CH), 4.0–4.2 (m, OCH₂)

Insights:

  • Propargyl groups () are identifiable via distinct alkyne stretches in IR.
  • Sulfonyl analogs () display characteristic SO₂ peaks at ~1020 cm⁻¹.

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